molecular formula C23H27N3O4 B14111836 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid

Cat. No.: B14111836
M. Wt: 409.5 g/mol
InChI Key: MLIRYALUMXOQMB-UHFFFAOYSA-N
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Description

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid is a chemical compound that combines the properties of an imidazole derivative and oxalic acid. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Oxalic acid, on the other hand, is a simple dicarboxylic acid that is often used in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can introduce new functional groups to the compound .

Scientific Research Applications

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylpropyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine;oxalic acid

InChI

InChI=1S/C21H25N3.C2H2O4/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;3-1(4)2(5)6/h2-11,16,20,22H,12-15H2,1H3,(H,23,24);(H,3,4)(H,5,6)

InChI Key

MLIRYALUMXOQMB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O

Origin of Product

United States

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